![molecular formula C35H28O3 B15073244 4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and methoxy groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
科学的研究の応用
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of optical brighteners and other specialty chemicals.
作用機序
The mechanism of action of 4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and methoxy groups allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Known for its use as an optical brightener.
5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in lasing applications.
N4, N4, N4’‘’, N4’‘’-tetrakis(4-methoxyphenyl)-[1,1’4’,1’‘4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine: Employed as a hole-transporting material in perovskite solar cells.
Uniqueness
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of aromatic rings and functional groups makes it versatile for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C35H28O3 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
4-[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C35H28O3/c1-37-32-20-16-30(17-21-32)35(31-18-22-33(38-2)23-19-31)34(28-6-4-3-5-7-28)29-14-12-27(13-15-29)26-10-8-25(24-36)9-11-26/h3-24H,1-2H3 |
InChIキー |
BYHRGCWIOWAIGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


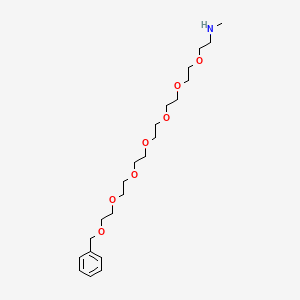
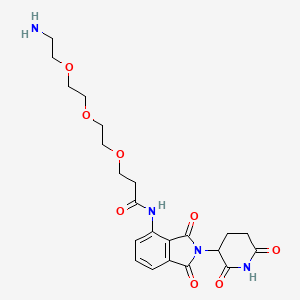

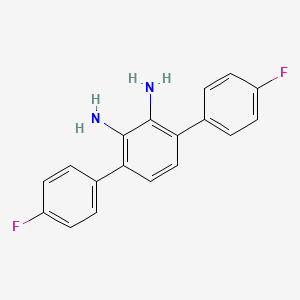
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)

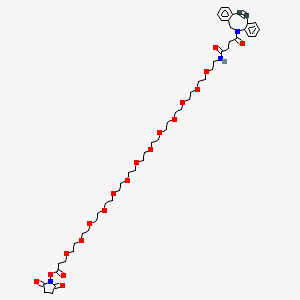
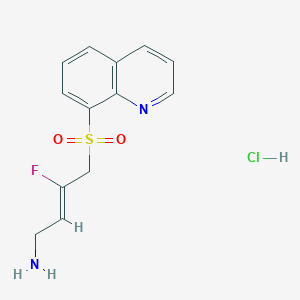

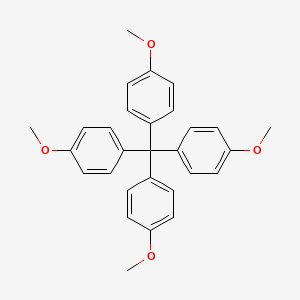
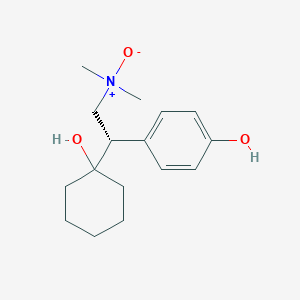
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
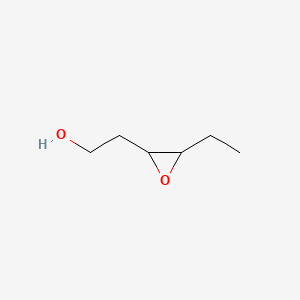
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
